(5-Fluoropyridin-3-yl)(1H-pyrazol-4-yl)methanol
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Overview
Description
(5-Fluoropyridin-3-yl)(1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C9H8FN3O It consists of a fluoropyridine ring and a pyrazole ring connected through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoropyridin-3-yl)(1H-pyrazol-4-yl)methanol typically involves a multi-step process. One common method includes the reaction of 5-fluoropyridine-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the aldehyde group to a methanol group using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoropyridin-3-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The fluoropyridine ring can be reduced under specific conditions to form a dihydropyridine derivative.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: (5-Fluoropyridin-3-yl)(1H-pyrazol-4-yl)carboxylic acid.
Reduction: (5-Fluorodihydropyridin-3-yl)(1H-pyrazol-4-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Fluoropyridin-3-yl)(1H-pyrazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (5-Fluoropyridin-3-yl)(1H-pyrazol-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to its target, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole derivative with potential anticancer activity.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine:
Uniqueness
(5-Fluoropyridin-3-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both a fluoropyridine and a pyrazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H8FN3O |
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Molecular Weight |
193.18 g/mol |
IUPAC Name |
(5-fluoropyridin-3-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H8FN3O/c10-8-1-6(2-11-5-8)9(14)7-3-12-13-4-7/h1-5,9,14H,(H,12,13) |
InChI Key |
VQEIYZVBGZKCDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)C(C2=CNN=C2)O |
Origin of Product |
United States |
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